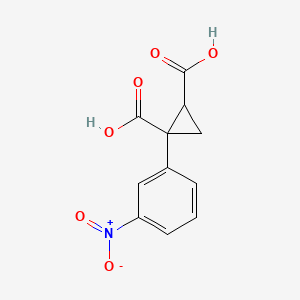







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2([C:18]([O:20]CC)=[O:19])[CH2:12][CH:11]2[C:13]([O:15]CC)=[O:14])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[OH-].[Na+]>CO>[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2([C:18]([OH:20])=[O:19])[CH2:12][CH:11]2[C:13]([OH:15])=[O:14])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|
|


|
Name
|
diethyl 1-(3-nitrophenyl)-1,2-cyclopropanedicarboxylate
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1(C(C1)C(=O)OCC)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solvent is then removed from the dark brown solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture is extracted twice with ether
|
|
Type
|
ADDITION
|
|
Details
|
adding 50 ml of 2N hydrochloric acid
|
|
Type
|
WASH
|
|
Details
|
The ethereal phases are washed repeatedly with a small amount of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crystals so obtained
|
|
Type
|
CUSTOM
|
|
Details
|
are recrystallised
|
|
Type
|
ADDITION
|
|
Details
|
by adding petroleum ether
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1(C(C1)C(=O)O)C(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |